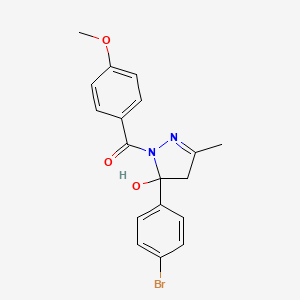![molecular formula C21H26N2O2 B5090537 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine](/img/structure/B5090537.png)
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is also known as DOPP and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine is not fully understood. However, it has been suggested that the compound inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to their active sites. This results in the accumulation of neurotransmitters such as acetylcholine and dopamine, which play a crucial role in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine have been studied extensively. This compound has been found to exhibit neuroprotective, anti-inflammatory, and antioxidant properties. It has also been found to improve cognitive function and memory in animal models. Additionally, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine in lab experiments is that it exhibits inhibitory activity against various enzymes. This makes it a potential candidate for the development of drugs for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and depression. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Therefore, further studies are required to elucidate its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine. One of the future directions is to study its potential therapeutic applications in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are required to elucidate its mechanism of action and to develop more efficient synthesis methods for this compound. Furthermore, the anticancer activity of this compound needs to be studied in more detail to determine its potential as a cancer therapeutic agent.
Conclusion:
In conclusion, 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine is a chemical compound that has potential applications in scientific research. This compound exhibits inhibitory activity against various enzymes and has potential therapeutic applications in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and depression. However, further studies are required to elucidate its mechanism of action and to develop more efficient synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine can be achieved using various methods. One of the commonly used methods involves the reaction of 1-(3-phenyl-2-propynoyl)piperidine with 3-pyrrolidinone in the presence of a catalyst. The reaction is carried out under reflux conditions with anhydrous toluene as the solvent. The product is then purified using column chromatography to obtain 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine in high purity.
Aplicaciones Científicas De Investigación
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine has potential applications in scientific research. This compound has been found to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, this compound has potential therapeutic applications in the treatment of these diseases.
Propiedades
IUPAC Name |
3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-20(22-14-4-5-15-22)11-9-19-12-16-23(17-13-19)21(25)10-8-18-6-2-1-3-7-18/h1-3,6-7,19H,4-5,9,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELKFORRTVZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCN(CC2)C(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5090454.png)

![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5090474.png)

![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)
![2'-[(2,4-dichlorophenyl)amino]-6'-(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5090519.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)
![2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5090533.png)
![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5090541.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5090560.png)